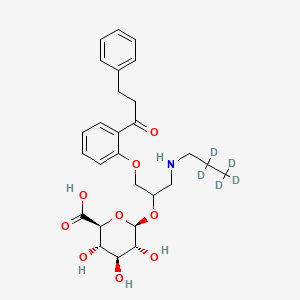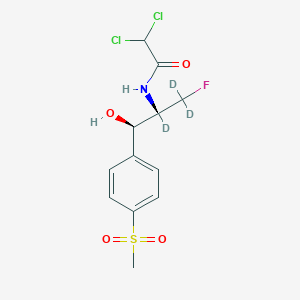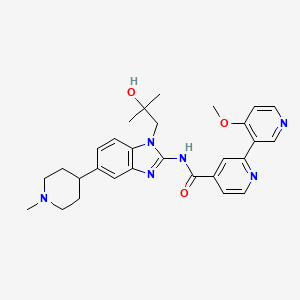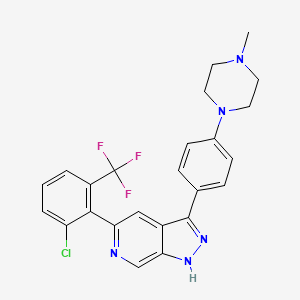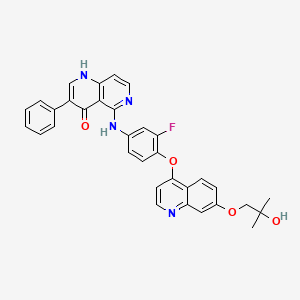
MET kinase-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MET kinase-IN-2 is a potent inhibitor of the mesenchymal-epithelial transition factor (c-Met) tyrosine kinaseInhibitors like this compound are designed to block the activity of this receptor, thereby preventing the progression of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MET kinase-IN-2 typically involves the preparation of quinazoline derivatives. One common method includes the reaction of 2-substituted aniline with pyrimidine derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: MET kinase-IN-2 primarily undergoes substitution reactions during its synthesis. The compound can also participate in hydrogen bonding and pi-pi interactions, which are crucial for its binding to the c-Met receptor .
Common Reagents and Conditions:
Substitution Reactions: Reagents like 2-substituted aniline and pyrimidine derivatives are commonly used.
Hydrogen Bonding: Conditions that promote hydrogen bonding, such as the presence of polar solvents, are essential for the compound’s activity.
Major Products Formed: The major product formed from these reactions is the quinazoline derivative, which exhibits potent inhibitory activity against the c-Met receptor .
Aplicaciones Científicas De Investigación
MET kinase-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases and the design of new inhibitors.
Biology: Helps in understanding the role of c-Met in cellular processes and its implications in cancer biology.
Industry: Utilized in the development of targeted cancer therapies and in the screening of new drug candidates.
Mecanismo De Acción
MET kinase-IN-2 exerts its effects by binding to the c-Met receptor and inhibiting its tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cancer cell growth, survival, and metastasis. The compound specifically targets the ATP-binding site of the c-Met receptor, leading to its inactivation .
Comparación Con Compuestos Similares
Crizotinib: Another c-Met inhibitor used in the treatment of non-small cell lung cancer.
Capmatinib: A selective c-Met inhibitor with similar binding properties.
Tepotinib: Targets the c-Met receptor and is used in cancer therapy.
Uniqueness of MET kinase-IN-2: this compound is unique due to its high selectivity and potency against the c-Met receptor. It exhibits strong binding affinity and effectively inhibits the receptor’s activity, making it a promising candidate for targeted cancer therapy .
Propiedades
Fórmula molecular |
C33H27FN4O4 |
|---|---|
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
5-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyanilino]-3-phenyl-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C33H27FN4O4/c1-33(2,40)19-41-22-9-10-23-27(17-22)35-15-13-28(23)42-29-11-8-21(16-25(29)34)38-32-30-26(12-14-36-32)37-18-24(31(30)39)20-6-4-3-5-7-20/h3-18,40H,19H2,1-2H3,(H,36,38)(H,37,39) |
Clave InChI |
DGRCFAYRKDYEMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5)C6=CC=CC=C6)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


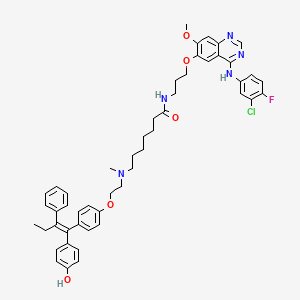
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
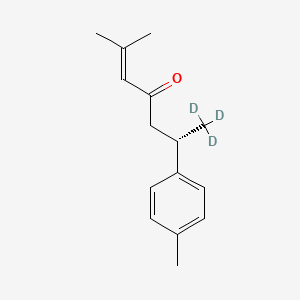
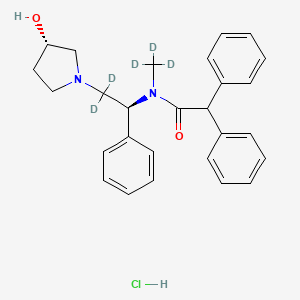

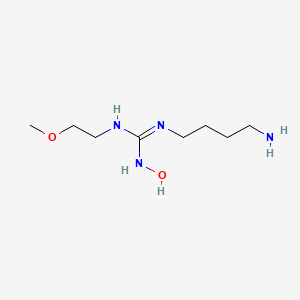

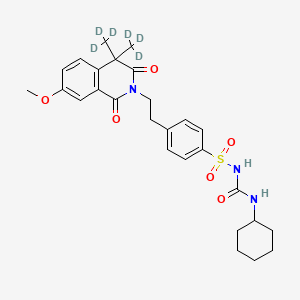
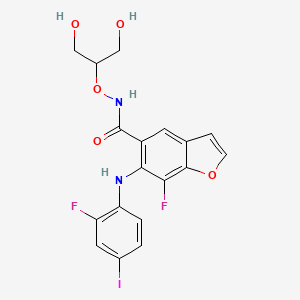
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)
